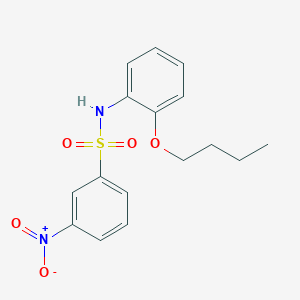![molecular formula C14H18Cl2N2O2 B5500981 METHYL 2-[4-(3,4-DICHLOROBENZYL)PIPERAZINO]ACETATE](/img/structure/B5500981.png)
METHYL 2-[4-(3,4-DICHLOROBENZYL)PIPERAZINO]ACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 2-[4-(3,4-DICHLOROBENZYL)PIPERAZINO]ACETATE is a useful research compound. Its molecular formula is C14H18Cl2N2O2 and its molecular weight is 317.2 g/mol. The purity is usually 95%.
The exact mass of the compound methyl [4-(3,4-dichlorobenzyl)-1-piperazinyl]acetate is 316.0745332 g/mol and the complexity rating of the compound is 322. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Piperazine Derivatives as Human Acetylcholinesterase Inhibitors
Piperazine derivatives have been studied for their potential to inhibit human acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. Virtual screening and molecular docking studies identified several compounds, such as 1-(1,4-benzodioxane-2-carbonyl) piperazine and its derivatives, which show binding affinity at key sites of the enzyme. These interactions suggest their potential therapeutic utility in inhibiting amyloid peptide aggregation, a hallmark of Alzheimer's disease. These compounds adhere to Lipinski's rule of five, indicating their suitability as drug candidates. The study highlighted 1-(1,4-benzodioxane-2-carbonyl) piperazine for its notable properties and potential as an acetylcholinesterase inhibitor (Varadaraju et al., 2013).
Antimicrobial and Anti-inflammatory Activities of Piperazine-Containing Derivatives
Research on 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives, which contain piperazine linkers, demonstrated significant antimicrobial and anti-inflammatory activities. Several of these compounds exhibited good to moderate efficacy against Gram-positive bacteria, with some showing promising anti-inflammatory effects in vivo. This suggests the potential of these derivatives for therapeutic applications in treating bacterial infections and inflammation (Al-Omar et al., 2010).
Synthesis and Characterization of Dihydropyrimidinone Derivatives
The study on the synthesis of dihydropyrimidinone derivatives containing piperazine or morpholine moiety through a Biginelli reaction provided insights into the structural features beneficial for medicinal applications. The compounds obtained showed good yields and the method was noted for its simplicity and efficiency. This research contributes to the chemical repertoire available for drug development, highlighting the versatility of piperazine derivatives in synthesizing compounds with potential therapeutic value (Bhat et al., 2018).
Propriétés
IUPAC Name |
methyl 2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O2/c1-20-14(19)10-18-6-4-17(5-7-18)9-11-2-3-12(15)13(16)8-11/h2-3,8H,4-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAUBABCOXJLTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4-[(2E)-2-[(2-chlorophenyl)formamido]-3-(4-methoxyphenyl)prop-2-enamido]benzoate](/img/structure/B5500906.png)
![ethyl 3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5500914.png)
![(4Z)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B5500927.png)


![{1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5500949.png)


![4-[(E)-2-[3-bromo-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-1-cyanoethenyl]benzoic acid](/img/structure/B5500970.png)
![2-[2-Chloro-6-ethoxy-4-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride](/img/structure/B5500975.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide](/img/structure/B5500996.png)


